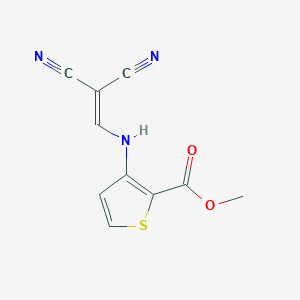

Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

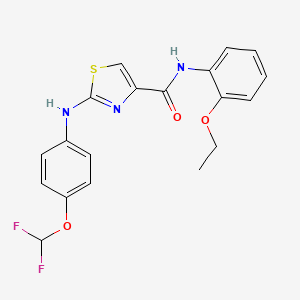

“Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate” is a chemical compound with the molecular formula C10H7N3O2S . It is a derivative of thiophene, a five-membered heterocyclic compound that contains one sulfur atom .

Molecular Structure Analysis

The molecular structure of “this compound” consists of a thiophene ring attached to a carboxylate group and a dicyanovinylamino group . The exact structure can be found in chemical databases .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not detailed in the literature, thiophene derivatives are known to participate in a variety of chemical reactions. For example, Methyl 3-amino-2-thiophenecarboxylate reacts with hydrazonoyl chlorides in the presence of triethylamine to yield corresponding N-arylamidrazones .Applications De Recherche Scientifique

Synthesis and Characterization

- Compounds similar to Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate have been synthesized and characterized for use in various applications. For example, novel polyfunctionally substituted indeno[2,1-b]thiophene compounds derived from indanones were synthesized, with their electronic absorption spectra discussed, indicating potential applications in dye and pigment chemistry (Fu & Wang, 2008).

Application in Organic Electronics

- The compound has applications in organic electronics. For instance, its derivatives have been used as electron acceptors in solution-processed bulk-heterojunction organic solar cells, demonstrating its potential in renewable energy technologies (Jianchang et al., 2015).

Drug Synthesis and Pharmaceutical Applications

- Some derivatives of this compound have been used in the synthesis of pharmaceuticals. For instance, reactions with methyl 3-hydroxythiophene-2-carboxylate led to the formation of compounds potentially useful in pharmaceutical synthesis (Corral & Lissavetzky, 1984).

Material Science and Dye Synthesis

- In material science and dye synthesis, derivatives of this compound have shown promising results. For example, a study on the crystal structure of methyl 2-amino-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate revealed insights into its stability and potential applications in dye synthesis (Vasu et al., 2004).

Photovoltaic Applications

- The compound's derivatives have also been explored in photovoltaic applications. Engineering of organic dyes based on thiophene derivatives, including those related to this compound, have been studied for their efficiency in p-type dye-sensitized solar cells, showing potential in solar energy conversion (Wu et al., 2016).

Orientations Futures

The future directions for research on “Methyl 3-((2,2-dicyanovinyl)amino)thiophene-2-carboxylate” and similar compounds likely involve further exploration of their synthesis, properties, and potential applications. Thiophene derivatives are of interest in various fields, including medicinal chemistry, due to their diverse biological activities .

Mécanisme D'action

Target of Action

Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties

Mode of Action

Thiophene derivatives are known to interact with various biological targets, leading to a range of effects . More detailed studies are required to elucidate the specific interactions of this compound with its targets.

Biochemical Pathways

Thiophene derivatives are known to influence a variety of biochemical pathways due to their broad range of biological activities

Result of Action

Thiophene derivatives are known to have a variety of effects at the molecular and cellular level due to their wide range of biological activities . More detailed studies are needed to understand the specific effects of this compound.

Propriétés

IUPAC Name |

methyl 3-(2,2-dicyanoethenylamino)thiophene-2-carboxylate |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7N3O2S/c1-15-10(14)9-8(2-3-16-9)13-6-7(4-11)5-12/h2-3,6,13H,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZZAPCPPWXKPBCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C1=C(C=CS1)NC=C(C#N)C#N |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7N3O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.25 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-((4-(1-methyl-1H-pyrazol-4-yl)-3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)benzo[c][1,2,5]thiadiazole](/img/structure/B2867386.png)

![9-(4-butoxyphenyl)-2-(3-methoxybenzyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3(2H)-one](/img/structure/B2867391.png)

![3-(3,4-Dimethylphenyl)-6-({[3-(3,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}thio)pyridazine](/img/structure/B2867394.png)

![Methyl 4-[(1-thiophen-3-ylcyclopropyl)methylcarbamoyl]benzoate](/img/structure/B2867396.png)

![(1'R,4S)-6-Fluorospiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carboxylic acid](/img/structure/B2867397.png)

![N-(2-ethoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide](/img/structure/B2867406.png)